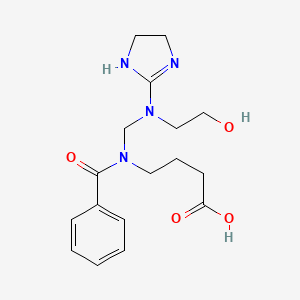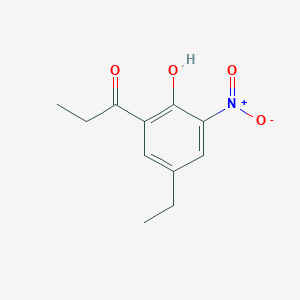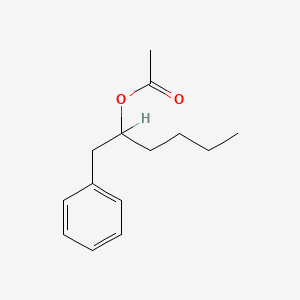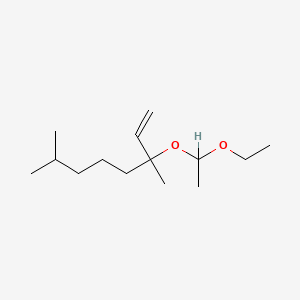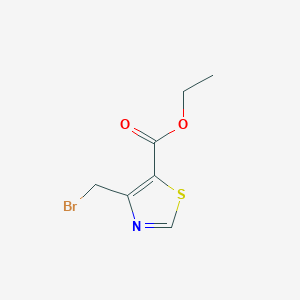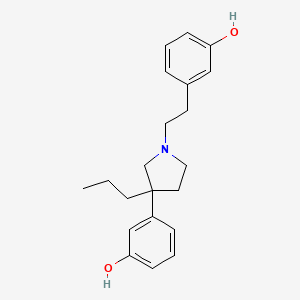
acetonitrile;4-methylbenzenesulfonic acid;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, 4-methylbenzenesulfonic acid, and palladium are three distinct compounds that, when combined, can form a complex used in various chemical reactions and applications. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis . Palladium is a transition metal with the symbol Pd, widely used in catalysis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile: Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture.
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonating toluene with sulfuric acid or oleum.
Palladium Complexes: Palladium complexes involving acetonitrile and 4-methylbenzenesulfonic acid can be prepared by reacting palladium salts with these ligands under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetonitrile can undergo oxidation to form acetic acid and hydrogen cyanide.
Substitution: 4-Methylbenzenesulfonic acid can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas is often used in the presence of palladium catalysts.
Substitution: Sulfuric acid or oleum is used for sulfonation reactions involving 4-methylbenzenesulfonic acid.
Major Products
Oxidation of Acetonitrile: Acetic acid and hydrogen cyanide.
Reduction Catalyzed by Palladium: Alkanes from alkenes.
Substitution with 4-Methylbenzenesulfonic Acid: Various sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Biology
Biochemical Studies: Acetonitrile is used as a solvent in biochemical studies due to its ability to dissolve a wide range of compounds.
Medicine
Pharmaceutical Synthesis: Palladium-catalyzed reactions are crucial in the synthesis of various pharmaceutical compounds.
Industry
Mechanism of Action
The mechanism of action for palladium complexes involves the coordination of palladium with acetonitrile and 4-methylbenzenesulfonic acid, forming a stable complex that can facilitate various catalytic reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through oxidative addition, reductive elimination, and other catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: Similar compounds include propionitrile and butyronitrile.
4-Methylbenzenesulfonic Acid: Similar compounds include benzenesulfonic acid and methanesulfonic acid.
Palladium Complexes: Similar compounds include platinum and rhodium complexes.
Uniqueness
Acetonitrile: Its high polarity and ability to dissolve a wide range of compounds make it unique among nitriles.
4-Methylbenzenesulfonic Acid: Its strong acidity and ability to act as a catalyst in various organic reactions distinguish it from other sulfonic acids.
Palladium Complexes: Palladium’s ability to catalyze a wide range of reactions, including cross-coupling and hydrogenation, makes it unique among transition metal catalysts.
Properties
Molecular Formula |
C18H22N2O6PdS2 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
acetonitrile;4-methylbenzenesulfonic acid;palladium |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3; |
InChI Key |
LVPBXJOLQSPWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


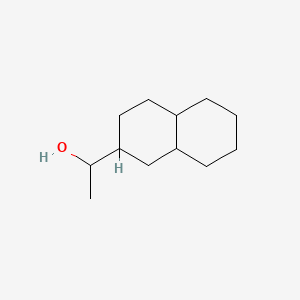
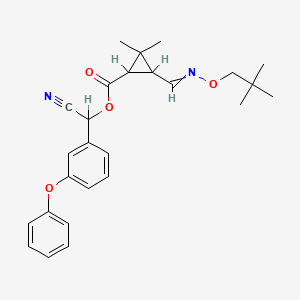
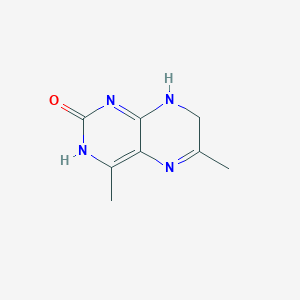

![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)

![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
